molecular formula C9H7BrCl2O B169468 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one CAS No. 103175-61-7

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Cat. No. B169468
M. Wt: 281.96 g/mol
InChI Key: KQHLBMVGQBPSMT-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” is an organic compound with the molecular formula C9H7BrCl2O . It is also known as bromoacetone . It is a colorless or slightly yellow crystal or crystalline powder .


Synthesis Analysis

There are several methods to synthesize this compound. One of the commonly used methods is to react 2,4-dichlorophenylacetone with hydrogen bromide . The specific steps can be referred to in the relevant literature and experimental manual of organic synthetic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom . The molecular weight is 281.96 .


Chemical Reactions Analysis

This compound is commonly used as a raw material for organic synthesis . It can be used to prepare other organic compounds, such as drugs and pesticides . It can also be used as an intermediate for dyes and pigments .


Physical And Chemical Properties Analysis

This compound has a melting point of about 80-82 degrees Celsius and a boiling point of about 260-261 degrees Celsius . It is soluble in organic solvents, such as ether and benzene, but almost insoluble in water .

Safety And Hazards

This compound should be handled and stored with care to prevent contact with skin and inhalation of dust or gas . It should be kept away from fire and oxidant to avoid fire or explosion . Protective gloves and goggles should be worn during use to ensure good ventilation in the laboratory . In the case of accidental contact, the affected area should be immediately flushed with plenty of water and medical help should be sought .

properties

IUPAC Name

2-bromo-1-(2,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHLBMVGQBPSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Synthesis routes and methods I

Procedure details

17.4 g of tetra-butylammonium tribromide are added, at room temperature, to 7 g of 1-(2,4-dichlorophenyl)-1-propanone dissolved in a mixture of 420 ml of methylene chloride and 140 ml of methanol. After 24 hours, the reaction medium is evaporated to dryness under vacuum. The residue is taken up in water and extracted with ethyl acetate, and the organic phase is dried over sodium sulphate. The solvent is evaporated off under vacuum and the product is then purified on a column of silica, using a mixture of cyclohexane and ethyl acetate (20:1 v/v) as eluent.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

51.4 g (0.322 mol) of bromine was added dropwise to a solution of 63.2 g (0.311 mol) of 2′,4′-dichloropropiophenone in 140 g of methanol at a reaction temperature of 50 to 55° C. After the addition was complete, the methanol was evaporated off from the reaction solution under reduced pressure. The resultant concentrate was dissolved in 120 g of toluene and was then washed with water (150 ml×3 times). Thereafter, the toluene was distilled off under reduced pressure, giving 85.2 g (0.302 mol) of crude brown oily 2-bromo-2′,4′-dichloropropiophenone.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One

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